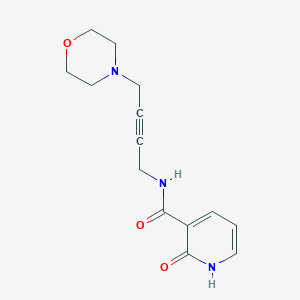

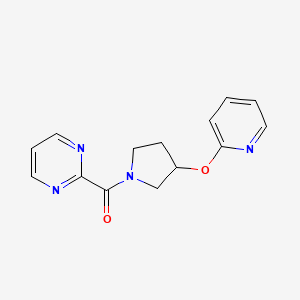

N-(4-吗啉基丁-2-炔-1-基)-2-氧代-1,2-二氢吡啶-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Crystal Structure Analysis

The crystal structure of various morpholino derivatives has been extensively studied. For instance, the crystal structure of a complex formed with 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide reveals intercalation between DNA nucleotides and provides insights into the structure-activity relationships of acridinecarboxamide topoisomerase poisons . Similarly, the crystal structures of other morpholino compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide , 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide , and 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide , have been determined, showing the importance of the morpholino group in the molecular conformation and potential biological activity.

Synthesis Analysis

The synthesis of morpholino derivatives involves multiple steps, including amination, cyclization, and condensation reactions. The synthesis of 4-morpholino derivatives bearing phenylpyridine/phenylpyrimidine-carboxamide scaffolds , as well as the synthesis of novel morpholino compounds with potential nonlinear optical properties , and antiproliferative activities [4, 5, 6, 7], have been reported. These syntheses typically start from simple precursors like difluorobenzonitrile and involve the use of morpholine as a key reagent for introducing the morpholino moiety.

Chemical Reactions Analysis

The morpholino group in these compounds is involved in various chemical reactions, including the formation of hydrogen bonds in the crystal packing . The reactivity of the morpholino group is also influenced by the presence of other functional groups in the molecule, which can lead to different biological activities, as seen in the structure-activity relationships (SARs) .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholino derivatives have been characterized using various spectroscopic techniques, including UV, FT-IR, NMR, and mass spectrometry [3, 4]. Density functional theory (DFT) calculations have been used to study the electronic structure and predict properties such as polarizability and hyperpolarizability . These properties are crucial for understanding the potential applications of these compounds, including their use as nonlinear optical (NLO) materials or antitumor agents.

Biological Activity Analysis

Several morpholino derivatives have been evaluated for their biological activities, particularly their antiproliferative effects against various cancer cell lines [2, 5, 6, 7]. The introduction of specific scaffolds and substituents has been shown to influence the cytotoxicity of these compounds, with some demonstrating moderate to significant inhibitory activity against cancer cells. These findings highlight the potential of morpholino derivatives as therapeutic agents.

科学研究应用

合成方法和表征

- 研究人员已经开发了与N-(4-吗啉基丁-2-炔-1-基)-2-氧代-1,2-二氢吡啶-3-羧酰胺相关的化合物的合成方法。这些方法包括合成四氢[1,3]噁嗪噻吩并[2,3-c]异喹啉及其嘧啶衍生物,并使用各种光谱分析方法进行表征 (R. Zaki, S. M. Radwan, & A. El-Dean, 2017)。

- 已经开发了一种合成3-吗啉-4-基-1-(4-硝基苯基)-5,6-二氢-1H-吡啶-2-酮的方法,这是合成生物活性化合物的中间体 (Linxiao Wang et al., 2016)。

制药研究

- 与N-(4-吗啉基丁-2-炔-1-基)-2-氧代-1,2-二氢吡啶-3-羧酰胺类似的化合物已被确认为有效且选择性的Met激酶抑制剂,在癌症治疗中显示出潜力 (G. M. Schroeder et al., 2009)。

- 已合成吗啉衍生物作为潜在的抗菌剂,其中吗啉取代的二氢嘧啶酮羧酰胺等化合物显示出强大的抗菌特性 (K. Devarasetty et al., 2019)。

工业应用

- 类似于所讨论化合物结构的吗啉和哌嗪基羧酰胺衍生物已被研究作为轻钢的缓蚀剂,显示出显著的有效性 (N. Nnaji et al., 2017)。

化学合成和分析

- 钯催化的氧化环化-羧酰化反应已被用于合成杂环衍生物,包括二氢吡啶酮和四氢吡啶二酮衍生物,展示了这些化合物在化学合成中的多功能性 (A. Bacchi et al., 2005)。

- 已开发了微波辅助合成方法用于茱洛啶-9-羧酰胺衍生物,展示了这些化学结构在新颖合成方法中的适应性 (Jason J. Holt et al., 2007)。

属性

IUPAC Name |

N-(4-morpholin-4-ylbut-2-ynyl)-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c18-13(12-4-3-6-16-14(12)19)15-5-1-2-7-17-8-10-20-11-9-17/h3-4,6H,5,7-11H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCNGGWDLWOGOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNC(=O)C2=CC=CNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2525992.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B2525994.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2525995.png)

![2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2525997.png)

![N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2526001.png)

![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2526002.png)

![2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B2526012.png)

![N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526015.png)